molecular formula C30H37NO5 B1662321 Furan-1 CAS No. 263847-55-8

Furan-1

Cat. No. B1662321
M. Wt: 491.6 g/mol
InChI Key: IPEMCIBPDYCJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .


Synthesis Analysis

Industrial synthesis of furan is achieved mainly through the decarbonylation of furfural, an organic compound derived from agricultural byproducts such as corncobs and sugarcane bagasse . Furfural is heated with palladium or nickel catalysts at high pressure, which facilitates the removal of a carbonyl group, yielding furan .


Molecular Structure Analysis

The furan molecule consists of a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . Its structure incorporates two π bonds and a ring of 10 π electrons, which grant the molecule aromatic properties .


Chemical Reactions Analysis

Furan is known to undergo various chemical reactions. For instance, it reacts strongly with bromine and chlorine, forming polyhalogenated products . It is also readily hydrolyzed by acids .


Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid with a distinctively sweet, ether-like odor and is highly flammable . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

5. Antimicrobial Drugs

  • Application : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
  • Methods : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
  • Results : Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

6. Conjugated Materials

  • Application : Incorporating furan into conjugated systems can confer many benefits, including increases in conjugation, improved solubility, and better transport properties .
  • Methods : Advances in synthetic chemistry have allowed for the creation of novel conjugated materials with tailored properties .
  • Results : The impact of furan on the properties of conjugated materials is significant, and recent advances in synthetic methods have improved the stability of conjugated furans .

5. Antimicrobial Drugs

  • Application : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
  • Methods : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
  • Results : Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

6. Conjugated Materials

  • Application : Incorporating furan into conjugated systems can confer many benefits, including increases in conjugation, improved solubility, and better transport properties .
  • Methods : Advances in synthetic chemistry have allowed for the creation of novel conjugated materials with tailored properties .
  • Results : The impact of furan on the properties of conjugated materials is significant, and recent advances in synthetic methods have improved the stability of conjugated furans .

Safety And Hazards

Furan is known to be hepatotoxic and possibly carcinogenic, with exposure potentially leading to serious health issues . Therefore, strict safety regulations are implemented for its use and handling in industrial environments .

Future Directions

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity .

properties

IUPAC Name

5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEMCIBPDYCJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433309
Record name AG 045572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide

CAS RN

263847-55-8
Record name AG 045572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-1
Reactant of Route 2
Reactant of Route 2
Furan-1
Reactant of Route 3
Reactant of Route 3
Furan-1
Reactant of Route 4
Reactant of Route 4
Furan-1
Reactant of Route 5
Furan-1
Reactant of Route 6
Furan-1

Citations

For This Compound
7,070
Citations
Z Yang, Y Sun, Q Liu, A Li, W Wang… - Journal of Agricultural …, 2021 - ACS Publications
Succinate dehydrogenase (SDH) is known as an ideal target for the investigations of fungicides. To develop novel SDH inhibitors, 30 novel thiophene/furan-1,3,4-oxadiazole …
Number of citations: 36 pubs.acs.org
MD Guillen, CG Losa - The Journal of Chemical Thermodynamics, 1978 - Elsevier
The excess enthalpies H E and excess volumes V E of n-hexane + furan, + 1,4-dioxane, + tetrahydrofuran, and + tetrahydropyran at 303.15 K have been measured. Mixing is …
Number of citations: 61 www.sciencedirect.com
T Yempala, JP Sridevi, P Yogeeswari, D Sriram… - European Journal of …, 2014 - Elsevier
… In conclusion, we have designed and synthesized a novel series of dibenzo[b,d]furan-1,2,3-… The results described to here demonstrate the potential utility of dibenzo[b,d]furan-1,2,3-…
Number of citations: 69 www.sciencedirect.com
A Irfan, S Faisal, S Ahmad, SA Al-Hussain, S Javed… - Pharmaceuticals, 2023 - mdpi.com
… Utilizing the in silico molecular docking approach, we evaluated furan-1,3,4-oxadiazoles synthesized compounds BF1–BF16 using the molecular operating environment (MOE) against …
Number of citations: 8 www.mdpi.com
JG Smith, DE Fogg, IJ Munday… - The Journal of …, 1988 - ACS Publications
H Ph H Ph 19 18 exo i6 55 although many substituted derivatives of 4 have been generated and trappedin situ. 2'***** 89** The preparation of the homologous INF derivatives 5, 6, and …
Number of citations: 35 pubs.acs.org
Q Gao, X Wu, S Liu, A Wu - Organic letters, 2014 - ACS Publications
… Following oxidation, cyclization would furnish naphtho[2,1-b]furan-1(2H)-one with a quaternary carbon center as desired (Scheme 2). On the basis of this design, a highly efficient and …
Number of citations: 104 pubs.acs.org
AVR Rao, DR Reddy, GS Annapurna, VH Deshpande - Tetrahedron letters, 1987 - Elsevier
Tetrahedron Letters,Vol.28,No.4,pp 451-454,1987 0040-4039/87 $3.00 + .OO Printed in Great Britain Perqamon Journals Ltd. Scheme Page 1 Tetrahedron Letters,Vol.28,No.4,pp …
Number of citations: 19 www.sciencedirect.com
Y Zuo, X He, Y Ning, L Zhang, Y Wu… - New Journal of …, 2018 - pubs.rsc.org
… 3,4-Dihydrodibenzo[b,d]furan-1(2H)-ones were obtained in moderate to excellent yields (55–90%) through a tandem N–H activation/C–C cleavage/etherification process when AgNTf2 …
Number of citations: 21 pubs.rsc.org
L Rulíšek, P Šebek, Z Havlas, R Hrabal… - The Journal of …, 2005 - ACS Publications
… In this work, we focus our attention on two [4 + 2] cycloadditions, in which furan 1 reacts with maleic anhydride 2 or maleimide 3 to provide a mixture of endo/exo isomers of the …
Number of citations: 154 pubs.acs.org
N Aljaar, CC Malakar, J Conrad, S Strobel… - The Journal of …, 2012 - ACS Publications
… delivered the corresponding dihydrodibenzo[b,d]furan-1(2H)-ones 3 exclusively. The yields … d]furan-1(2H)-ones was formed. Instead, the corresponding unsaturated dibenzo[b,d]furan-1-…
Number of citations: 53 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.